1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(4-bromopyrrolo[2,3-b]pyridin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-5-3-7-8(10)2-4-11-9(7)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARPOIXRSDZYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C(C=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646694 | |
| Record name | 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-84-0 | |
| Record name | 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various cyclization reactions. One common method involves the reaction of 2-aminopyridine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions to form the pyrrolo[2,3-b]pyridine core.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to a wide range of derivatives.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Scientific Research Applications
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Chemical Biology: The compound can be used as a tool to study the biological pathways involving FGFRs and other related proteins.
Drug Development: Due to its potential biological activities, it serves as a lead compound for the development of new therapeutic agents targeting FGFRs and other kinases.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone involves the inhibition of fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of the FGFRs, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition can lead to reduced cell proliferation, migration, and survival, making it a potential therapeutic agent for cancer .
Comparison with Similar Compounds
Key Observations:
- Substituent Position Effects : Bromine at the 4-position (target compound) vs. 5-position (9c) alters electronic density and reactivity. The 4-bromo derivative is more sterically accessible for nucleophilic substitution compared to the 5-bromo isomer .
- Halogen Impact : Fluorine (electron-withdrawing) at the 5-position () reduces basicity of the pyrrolopyridine nitrogen compared to bromine (less electronegative but polarizable) .
- Multi-Halogenated Derivatives : Compounds like 1-(5-Bromo-4-chloro-...) () exhibit enhanced reactivity in sequential cross-coupling reactions due to multiple leaving groups .
Physicochemical Properties
- Melting Points: The non-brominated parent compound (1-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone) melts at 63–65°C , while brominated analogues generally exhibit higher melting points due to increased molecular symmetry and halogen interactions (e.g., 9a: 280–282°C) .
- Solubility: Bromine and acetyl groups enhance lipophilicity, reducing aqueous solubility compared to non-halogenated derivatives .
Biological Activity
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C9H7BrN2O
- CAS Number : 348640-07-3
The presence of the bromine atom and the pyrrole ring contributes to its unique chemical reactivity and biological properties.
Antibacterial Activity
Recent studies have indicated that pyrrole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 12.5 µg/mL, demonstrating their potential as antibacterial agents compared to standard drugs like ciprofloxacin (MIC = 2 µg/mL) .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrole Benzamide Derivative | 3.12 - 12.5 | Staphylococcus aureus |
| Ciprofloxacin | 2 | Staphylococcus aureus |
Antiparasitic Activity
The compound's structural analogs have been evaluated for antiparasitic activity. For example, modifications in the pyrrole structure led to varying degrees of efficacy against parasites, with some derivatives achieving EC50 values as low as 0.025 µM . This suggests that structural optimization could enhance the compound's therapeutic profile.
The biological activity of pyrrole derivatives is often attributed to their ability to inhibit specific enzymes or interact with cellular targets. For instance, they may inhibit bacterial cell wall synthesis or interfere with metabolic pathways critical for pathogen survival. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Study on Antimicrobial Properties
A study published in MDPI highlighted the antimicrobial properties of pyrrole derivatives, including those structurally related to this compound. The research demonstrated that these compounds could effectively combat resistant strains of bacteria, indicating their potential role in addressing antibiotic resistance .
Synthesis and Structure-Activity Relationship (SAR)
Research has focused on optimizing the synthesis of pyrrole derivatives to enhance their biological activities. By modifying substituents on the pyrrole ring, researchers have identified key structural features that contribute to increased potency against various pathogens . This SAR approach is crucial for developing more effective therapeutic agents.
Q & A
Q. Basic
- ¹H NMR : Aromatic protons appear as doublets (δ 8.3–8.4 ppm for H-3 and H-5) with coupling constants (~2.1–2.2 Hz). The acetyl group shows a singlet at δ 2.6 ppm .
- ¹³C NMR : The carbonyl carbon resonates at δ 195–200 ppm, while the brominated carbon (C-4) appears downfield at δ 120–125 ppm .
- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Br vibration at ~560 cm⁻¹ .
How can X-ray crystallography confirm the molecular structure and conformation of this compound, and what challenges might arise during data refinement?
Advanced
Single-crystal X-ray diffraction provides unambiguous confirmation of the 4-bromo substitution and acetyl orientation. Key steps:
- Grow crystals via vapor diffusion (e.g., dichloromethane/hexane) .
- Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) .
- Challenges include handling twinned crystals or weak diffraction. Apply TWINABS for data scaling and HKLF 5 format in SHELXL for twin refinement .
- Validate the structure using R-factors (<5%) and residual electron density maps .
What are the typical substitution reactions that this compound undergoes, and under what conditions?
Q. Basic
- Nucleophilic Aromatic Substitution (SNAr) : React with amines (e.g., sodium amide) in DMSO at 80–100°C to replace bromine with amino groups .
- Suzuki Coupling : Use Pd(PPh₃)₄, arylboronic acids, and K₂CO₃ in toluene/EtOH/H₂O (3:1:1) at 90–105°C for biaryl synthesis .
- Reduction : LiAlH₄ in THF reduces the acetyl group to ethanol, but may require protection of the pyrrole nitrogen .
In cross-coupling reactions (e.g., Suzuki), how does the bromine substituent influence reactivity, and what palladium catalysts are optimal?
Advanced
The electron-withdrawing acetyl group activates the 4-bromo site for oxidative addition to Pd(0). Optimal catalysts:
- Pd(PPh₃)₄ : Effective for arylboronic acids with electron-donating groups .
- Pd(dppf)Cl₂ : Enhances reactivity for sterically hindered substrates .
- Microwave-assisted conditions : Reduce reaction times (1–2 h vs. 12–24 h) and improve yields by 10–15% .
Monitor for competing protodebromination by maintaining anhydrous conditions and degassing solvents .
What are the common purification methods for this compound post-synthesis, and how is purity assessed?
Q. Basic
- Flash Chromatography : Use silica gel with ethyl acetate/heptane (1:4 to 1:2) .
- Recrystallization : Dissolve in minimal dichloromethane, layer with hexane, and cool to −20°C .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity ≥95% .
How can researchers resolve contradictions in reported synthetic yields for this compound?
Advanced
Discrepancies often arise from:
- Impurity in starting materials : Characterize 1-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone by GC-MS before use .
- Oxygen sensitivity : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .
- Scale effects : Optimize mixing efficiency (e.g., magnetic stirring vs. overhead stirring) for >1 mmol scales .
Report detailed protocols, including solvent batch numbers and equipment specifications, to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
